Hexamethylenetetramine, methiodide
Overview
Description
Preparation Methods
Hexamethylenetetramine is synthesized by the reaction of formaldehyde and ammonia, either in an aqueous medium or in the vapor phase . The reaction can be conducted in both gas phase and solution . For the preparation of hexamethylenetetramine, methiodide, the hexamethylenetetramine is reacted with methyl iodide under controlled conditions to form the methiodide salt.
Chemical Reactions Analysis
Hexamethylenetetramine, methiodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Hydrolysis: In acidic media, hexamethylenetetramine hydrolyzes to release formaldehyde and ammonia.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexamethylenetetramine, methiodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexamethylenetetramine, methiodide involves the release of formaldehyde in acidic conditions. The formaldehyde acts as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms . The compound’s cage-like structure allows it to release formaldehyde slowly, providing a sustained antimicrobial effect.
Comparison with Similar Compounds
Hexamethylenetetramine, methiodide is similar to other compounds such as:
Urotropine: Another name for hexamethylenetetramine, it is used in similar applications.
Formin: A trade name for hexamethylenetetramine, used in various industrial applications.
This compound is unique in its ability to release formaldehyde slowly, making it particularly useful as a preservative and antimicrobial agent.
Properties
IUPAC Name |
1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h2-7H2,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDTZZCWMQVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CN3CN(C1)CN(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860995 | |
Record name | 1-Methyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-79-1 | |
Record name | 1-Methyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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